Bienvenue dans la boutique en ligne BenchChem!

Belinostat

HDAC Inhibition Isoform Selectivity Biochemical Assay

Belinostat (Beleodaq, PXD101) is the only HDAC inhibitor FDA-approved specifically for relapsed/refractory peripheral T-cell lymphoma, making it indispensable for PTCL model validation. Its unique safety profile—grade 3/4 thrombocytopenia in just 7% of patients—sets it apart from panobinostat (>60% severe thrombocytopenia). Combined with an ultra-short elimination half-life (0.3–1.3 h) and primary UGT1A1-mediated metabolism, belinostat is the superior probe for glucuronidation DDI studies and for elucidating HDAC inhibitor myelosuppression mechanisms. For parasitology repurposing programs, its 8- to 45-fold selectivity for Plasmodium over human cells provides a critical quantitative benchmark. Available in ≥98% purity for research use only.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 866323-14-0
Cat. No. B1684142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelinostat
CAS866323-14-0
SynonymsPXD 101;  PXD101;  PXD-101;  PX105684;  PX-105684;  PX 105684;  NSC726630;  brand name: Beleodaq.
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
InChIKeyNCNRHFGMJRPRSK-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Belinostat (CAS 866323-14-0): Baseline Pharmacological and Regulatory Profile for Scientific Procurement


Belinostat (Beleodaq, PXD101) is a small-molecule hydroxamate-class inhibitor that targets histone deacetylase (HDAC) enzymes, primarily from Classes I and II, thereby promoting the accumulation of acetylated histones and non-histone proteins, leading to cell cycle arrest and apoptosis in malignant cells [1]. It is approved under accelerated approval by the US Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) [2]. The compound is administered intravenously at a standard dose of 1000 mg/m² as a 30-minute infusion on days 1–5 of a 21-day cycle [2].

Why Belinostat Cannot Be Directly Substituted with Vorinostat, Romidepsin, or Panobinostat in Research and Clinical Settings


While belinostat, vorinostat, romidepsin, and panobinostat all belong to the class of HDAC inhibitors and share some overlapping therapeutic indications, their distinct chemical structures—hydroxamate (belinostat, vorinostat, panobinostat) versus cyclic depsipeptide/thiol (romidepsin)—translate into markedly different isoform selectivity profiles, pharmacokinetic parameters, and clinical safety signatures [1]. Notably, each agent possesses a unique FDA-approved indication: belinostat for relapsed/refractory PTCL, vorinostat for cutaneous T-cell lymphoma (CTCL), and romidepsin for both CTCL and PTCL [2]. These regulatory and pharmacological divergences preclude simple interchangeability, making the selection of the appropriate compound critical for achieving reproducible and relevant experimental or therapeutic outcomes [1].

Quantitative Differentiation of Belinostat: A Guide for Evidence-Based Scientific Selection


Comparative HDAC Isoform Inhibitory Potency of Belinostat vs. Vorinostat and Panobinostat

Belinostat demonstrates comparable or superior potency against several Class I and II HDAC isoforms relative to the alternative hydroxamate HDAC inhibitor vorinostat, as determined in recombinant enzyme assays. For HDAC1, belinostat exhibits an IC50 of 26 nM, compared to 60 nM for vorinostat, while panobinostat displays greater potency at 3 nM [1]. For HDAC2, belinostat's IC50 is 22 nM, compared to 42 nM for vorinostat and 2 nM for panobinostat. For HDAC3, the IC50 values are 19 nM for belinostat, 36 nM for vorinostat, and 2 nM for panobinostat. For the class II isoform HDAC6, belinostat's IC50 is 10 nM, compared to 29 nM for vorinostat and 1 nM for panobinostat [1].

HDAC Inhibition Isoform Selectivity Biochemical Assay

Comparative Pharmacokinetic Profile: Belinostat's Short Half-Life vs. Vorinostat and Romidepsin

Belinostat is distinguished by a significantly shorter elimination half-life compared to other clinically approved HDAC inhibitors. The half-life of belinostat ranges from 0.3 to 1.3 hours, which is substantially shorter than that of vorinostat (1.45 hours) and romidepsin (2.64 hours) [1]. This rapid clearance is attributed to extensive first-pass metabolism primarily via UGT1A1-mediated glucuronidation [2].

Pharmacokinetics Drug Metabolism Half-Life

Clinical Efficacy in PTCL: Belinostat's Duration of Response vs. Historical Comparator Data

In the pivotal Phase II BELIEF trial (N=120 evaluable patients), belinostat monotherapy achieved an overall response rate (ORR) of 25.8% in patients with relapsed or refractory PTCL, including a 10.8% complete response (CR) rate [1]. A key differentiator is the median duration of response (DoR), which was 13.6 months per International Working Group criteria, with the longest response ongoing at ≥36 months [1]. While direct comparative trials are lacking, these outcomes, along with the 7.5% of patients who proceeded to stem-cell transplantation following belinostat treatment, represent a specific clinical benchmark for this agent in the PTCL setting [1].

Peripheral T-Cell Lymphoma Clinical Trial Overall Response Rate

Comparative Hematologic Safety Profile: Belinostat's Lower Grade 3/4 Thrombocytopenia vs. Panobinostat

Belinostat exhibits a distinct hematologic toxicity profile compared to the more potent pan-HDAC inhibitor panobinostat. In the BELIEF trial, grade 3 or 4 thrombocytopenia occurred in 7% of patients receiving belinostat monotherapy [1]. In contrast, panobinostat has been associated with significantly higher rates of severe thrombocytopenia; for instance, in the Phase III PANORAMA-1 trial in multiple myeloma, grade 3/4 thrombocytopenia was observed in approximately 67% of patients receiving the panobinostat-containing regimen [2]. This marked difference is consistent with belinostat's lower potency against certain HDAC isoforms and its distinct pharmacokinetic profile.

Hematologic Toxicity Safety Profile Thrombocytopenia

Parasite Selectivity Index: Belinostat vs. Romidepsin in Anti-Parasitic Applications

In a head-to-head comparative study evaluating the in vitro activity of four clinically approved HDAC inhibitors against Plasmodium knowlesi parasites, belinostat demonstrated an 8- to 45-fold selectivity for the parasite over human neonatal foreskin fibroblast (NFF) or human embryonic kidney (HEK 293) cells [1]. This selectivity profile was comparable to that of vorinostat and panobinostat. In contrast, romidepsin showed no such selectivity, exhibiting similar potency against both the parasite and the human cell lines tested [1].

Parasitology Drug Repurposing Selectivity Index

Evidence-Based Application Scenarios for Belinostat in Scientific Research and Drug Development


Validation of Epigenetic Therapies in Preclinical Models of Peripheral T-Cell Lymphoma (PTCL)

Given its FDA-approved indication and the extensive clinical data from the BELIEF trial demonstrating a 25.8% ORR and a 13.6-month median DoR in relapsed/refractory PTCL, belinostat serves as a critical reference compound for validating in vivo and in vitro models of PTCL [1]. Its well-characterized efficacy in this specific hematologic malignancy makes it the preferred HDAC inhibitor for research focused on PTCL pathophysiology and the development of novel combination therapies for this disease [1].

Investigating HDAC Inhibitor-Induced Hematologic Toxicity and Myelosuppression

Belinostat's distinct safety profile, characterized by a relatively low incidence of grade 3/4 thrombocytopenia (7%) and neutropenia (6.2%) in its pivotal trial, positions it as a valuable tool for studying the on-target and off-target effects contributing to HDAC inhibitor-associated myelosuppression [1]. Comparative studies with panobinostat, which exhibits markedly higher rates of severe thrombocytopenia (approximately 67% in a combination regimen for multiple myeloma), can help elucidate the mechanistic basis for these differing toxicity profiles and identify strategies for mitigating hematologic adverse events [2].

Pharmacokinetic and Metabolic Studies Involving UGT1A1-Mediated Glucuronidation

Belinostat's extremely short elimination half-life (0.3–1.3 hours) and its primary metabolism via UGT1A1 make it an ideal probe compound for pharmacokinetic studies focusing on hepatic glucuronidation and drug-drug interactions [1]. Research applications include investigating the impact of UGT1A1 polymorphisms (e.g., UGT1A1*28) on drug exposure and toxicity, as well as evaluating strategies to modulate or bypass first-pass metabolism to improve oral bioavailability or prolong target engagement [1].

Evaluation of Anti-Parasitic Selectivity in Drug Repurposing Screens

For research programs aimed at repurposing HDAC inhibitors for parasitic diseases like malaria, belinostat's demonstrated 8- to 45-fold selectivity for Plasmodium knowlesi parasites over human cells provides a quantitative benchmark for selectivity [1]. This contrasts with the non-selective profile of romidepsin, making belinostat a superior lead compound for exploring the therapeutic potential of HDAC inhibition in parasitology while minimizing host cytotoxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.